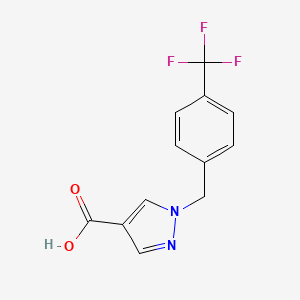

1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

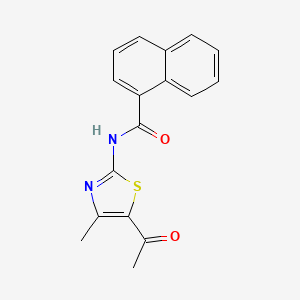

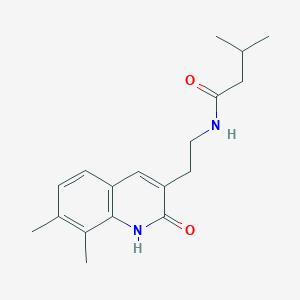

“1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a trifluoromethyl group, a benzyl group, a pyrazole ring, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the attachment of the benzyl group . The exact synthesis process would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The trifluoromethyl group would likely add a significant amount of electron-withdrawing character to the molecule, while the benzyl group would provide some degree of aromaticity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could be involved in acid-base reactions, while the benzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the carboxylic acid group could allow it to form hydrogen bonds .Scientific Research Applications

Metal-Organic Frameworks (MOFs) for Detection and Capture

1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been explored for their potential in creating robust lanthanide metal–organic frameworks (Ln-MOFs). These MOFs exhibit strong stabilities and efficient luminescence, making them promising for applications such as Fe(III) detection, CO2 capture, and catalysis in cyclization reactions. The frameworks' high temperature, humid air, water, and acid/base environment stabilities, alongside their selective adsorption properties, highlight their multifunctional material capabilities (Tan et al., 2018).

Luminescent Sensing and Dye Adsorption

Another application involves a luminescent metal-organic framework (MOF) synthesized from derivatives of this compound. This MOF demonstrates intense luminescence and high sensitivity for detecting Fe3+, CrO42-, and Cr2O72- ions in aqueous solutions. Additionally, it has shown selective adsorption of Congo red dye, suggesting its utility as a potential probe for environmental monitoring and purification processes (Tong et al., 2018).

Enhanced Synthesis Techniques

Research has also focused on improving the synthesis methods for 1H-pyrazole-4-carboxylic acid, a related compound, to increase yield and efficiency. Enhanced synthesis approaches have achieved significant improvements in yield, demonstrating the compound's importance in various chemical synthesis processes and its potential utility in further scientific research applications (Dong, 2011).

Acid-Catalyzed Reactions

Acid-catalyzed reactions involving derivatives of this compound have been investigated for their capacity to form various complex molecules. These studies provide insights into the reactivity and transformation possibilities of pyrazole derivatives under different conditions, contributing to the development of new synthetic methodologies and materials (Miki et al., 1988).

Transition between Framework Topologies

Research has systematically investigated the transition between different framework topologies in MOFs using derivatives of 1H-pyrazole-4-carboxylic acid. These studies highlight the influence of synthesis conditions on MOF structures and properties, paving the way for the design of materials with specific functions based on their topological characteristics (Jacobsen et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-8(2-4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBTOKTGINJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2844062.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2844075.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B2844076.png)

![1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2844077.png)

![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2844078.png)